(E)-4-Ethylhex-2-enoic acid

Catalog No.
S15936103
CAS No.
60308-78-3
M.F
C8H14O2
M. Wt
142.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-Ethylhex-2-enoic acid

CAS Number

60308-78-3

Product Name

(E)-4-Ethylhex-2-enoic acid

IUPAC Name

(E)-4-ethylhex-2-enoic acid

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C8H14O2/c1-3-7(4-2)5-6-8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/b6-5+

InChI Key

JUAHIVUUUQRPLE-AATRIKPKSA-N

Canonical SMILES

CCC(CC)C=CC(=O)O

Isomeric SMILES

CCC(CC)/C=C/C(=O)O

(E)-4-Ethylhex-2-enoic acid, also known as (2E)-4-ethyl-2-hexenoic acid, is an unsaturated carboxylic acid with the molecular formula C8H14O2C_8H_{14}O_2 and a molecular weight of approximately 142.196 g/mol. This compound features a double bond between the second and third carbon atoms in its alkyl chain, which is characteristic of alkenes. The presence of the carboxylic acid functional group (-COOH) provides it with acidic properties and makes it reactive in various chemical processes. Its structure can be represented as follows:

Structure CH3CH2C(C=C(C)COOH)H\text{Structure }\text{CH}_3\text{CH}_2\text{C}(\text{C}=\text{C}(\text{C})\text{COOH})\text{H}

(E)-4-Ethylhex-2-enoic acid is primarily used in industrial applications, particularly in the production of plasticizers, lubricants, and other chemical intermediates.

  • Oxidation: The compound can be oxidized to yield various products depending on reaction conditions. For instance, it can be further oxidized to form carboxylic acids or ketones.
  • Reduction: Under reduction conditions, (E)-4-Ethylhex-2-enoic acid can be converted into 4-ethylhexanoic acid.
  • Substitution: The carboxylic acid group can participate in substitution reactions to form esters and other derivatives when reacted with alcohols in the presence of acid catalysts.

Common reagents for these reactions include oxygen or air for oxidation, hydrogen gas for reduction, and alcohols for substitution reactions .

Research indicates that (E)-4-Ethylhex-2-enoic acid exhibits biological activity, particularly in plant systems. It has been studied for its uptake and metabolism in excised seedlings of barley (Hordeum vulgare), where it was rapidly absorbed from the nutrient medium. The compound undergoes metabolic transformations, including conjugation with glucose and subsequent breakdown into various metabolites . This suggests that (E)-4-Ethylhex-2-enoic acid may influence plant growth and development through its interaction with metabolic pathways.

Several synthesis methods for (E)-4-Ethylhex-2-enoic acid have been documented:

  • Catalytic Oxidation: One common method involves the catalytic oxidation of 2-ethylhexanal using molybdovanadophosphoric acid as a catalyst in an industrial setting.
  • Oxidation of Precursors: The compound can also be synthesized from 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide as a catalyst dissolved in isobutanol .

These methods highlight the versatility of synthetic routes available for producing this compound.

(E)-4-Ethylhex-2-enoic acid finds applications across various industries:

  • Plasticizers: It is commonly used as a plasticizer in polyvinyl butyral films, enhancing flexibility and durability.
  • Synthetic Lubricants: The compound contributes to the formulation of synthetic lubricants, improving performance characteristics.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other chemicals and materials .

Studies have shown that (E)-4-Ethylhex-2-enoic acid interacts with biological systems, particularly plants. Its uptake by barley seedlings leads to significant metabolic changes, including conjugation with glucose and formation of higher-order conjugates. These interactions suggest potential roles in plant metabolism and development .

Additionally, research into its antifungal activity has indicated that structural features influence its effectiveness against certain fungi .

Several compounds share structural similarities with (E)-4-Ethylhex-2-enoic acid:

Compound NameStructure TypeUnique Features
2-Ethylhexanoic AcidSaturated analogLacks double bond; less reactive
Hexanoic AcidShorter chain carboxylic acidSimpler structure; fewer applications
2-Hexenoic AcidSimilar alkeneDifferent alkyl group; distinct reactivity
Crotonic AcidShort-chain unsaturatedKnown for polymer applications; simpler structure

The uniqueness of (E)-4-Ethylhex-2-enoic acid lies in its unsaturation, which allows for additional chemical transformations compared to its saturated analogs . This feature enhances its utility in various chemical processes and applications not achievable by fully saturated compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

142.099379685 g/mol

Monoisotopic Mass

142.099379685 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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